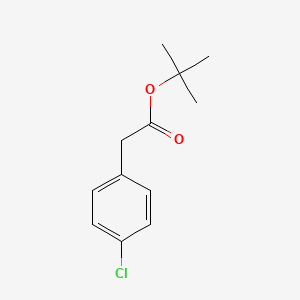

(4-Chlorophenyl)acetic acid tert-butyl ester

Descripción

(4-Chlorophenyl)acetic acid tert-butyl ester (CAS 33155-59-8) is an organic compound with the molecular formula C₁₂H₁₅ClO₂ and a molecular weight of 226.699 g/mol . Structurally, it consists of a 4-chlorophenyl group attached to an acetic acid backbone, which is esterified with a tert-butyl group. This bulky tert-butyl substituent confers unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which influence its reactivity, solubility, and metabolic stability . The compound is commonly used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability under various reaction conditions .

Propiedades

IUPAC Name |

tert-butyl 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXMKJURRKNXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods

Acid-Catalyzed Esterification with Tert-Butyl Acetate

This method, adapted from the synthesis of L-γ-methyleneglutamic acid tert-butyl ester prodrugs, involves direct esterification of (4-Chlorophenyl)acetic acid using tert-butyl acetate in the presence of perchloric acid (HClO₄).

Reaction Mechanism

The carboxylic acid undergoes protonation by HClO₄, enhancing its electrophilicity. Nucleophilic attack by tert-butyl acetate’s alkoxy group yields the tert-butyl ester, with acetic acid as a byproduct:

$$

\text{(4-Chlorophenyl)acetic acid} + \text{tert-butyl acetate} \xrightarrow{\text{HClO}_4} \text{(4-Chlorophenyl)acetic acid tert-butyl ester} + \text{acetic acid}

$$

Experimental Procedure

Reagents :

- (4-Chlorophenyl)acetic acid (10.0 mmol)

- Tert-butyl acetate (15.0 mmol)

- 70% HClO₄ (0.5 mL)

Conditions :

- Stir at room temperature (23°C) for 18 hours under nitrogen.

- Quench with ice-cold water (50 mL) and extract with ethyl acetate (3 × 30 mL).

- Dry organic layers over Na₂SO₄, concentrate via rotary evaporation, and purify by silica gel chromatography (petroleum ether:ethyl acetate = 20:1).

Yield : 70–75%

- Purity : >95% (HPLC)

This method excels in operational simplicity and avoids moisture-sensitive reagents, making it suitable for large-scale production.

Comparative Analysis of Synthesis Methods

Key Findings :

Análisis De Reacciones Químicas

(4-Chlorophenyl)acetic acid tert-butyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form (4-Chlorophenyl)acetic acid.

Reduction: Reduction reactions can convert it to (4-Chlorophenyl)ethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (4-Chlorophenyl)acetic acid tert-butyl ester typically involves the esterification of 4-chlorophenylacetic acid with tert-butanol. The reaction can be catalyzed using acid catalysts to enhance yield and efficiency. The compound is characterized by its stability and solubility in organic solvents, making it suitable for various applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (4-Chlorophenyl)acetic acid tert-butyl ester derivatives. For instance, a study examined the effects of various esters on breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while these esters suppressed cancer cell growth, their potency was lower compared to established treatments like tamoxifen or olaparib . This suggests potential as a prodrug in targeted cancer therapies.

Proteomics Research

In proteomics, (4-Chlorophenyl)acetic acid tert-butyl ester serves as a biochemical tool for protein labeling and modification. Its stable structure allows for the selective tagging of proteins, facilitating the study of protein interactions and functions in cellular processes .

Agrochemical Applications

The compound has been explored for its use in developing low-toxicity insecticides. A patented process involves synthesizing phenyl-acetic acid esters that exhibit insecticidal properties while minimizing environmental impact . This positions (4-Chlorophenyl)acetic acid tert-butyl ester as a candidate for sustainable agricultural practices.

Case Studies

Mecanismo De Acción

The mechanism of action of (4-Chlorophenyl)acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical research, it may act as a substrate or inhibitor for certain enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific context of its use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ethyl 4-chlorophenylacetate (CAS 14062-24-9)

- Molecular Formula : C₁₀H₁₁ClO₂

- Key Differences :

- The ethyl ester group is less bulky than the tert-butyl group, leading to faster hydrolysis rates under acidic or enzymatic conditions .

- Ethyl esters generally exhibit lower lipophilicity (logP ≈ 2.5) compared to tert-butyl esters (logP ≈ 4.1), affecting membrane permeability in biological systems .

- Applications : Ethyl esters are more commonly used in fragrances and flavorings due to their volatility .

2.1.2. 4-tert-Butylphenyl Acetate (CAS 32210-23-4)

- Molecular Formula : C₁₂H₁₆O₂

- Key Differences: The tert-butyl group is attached to the phenyl ring instead of the acetic acid chain, altering electronic effects (e.g., reduced electron-withdrawing character) . This structural variation results in distinct metabolic pathways; for example, microbial degradation of tert-butylphenyl derivatives produces non-chlorinated metabolites, unlike chlorophenyl analogues .

2.1.3. Bis(4-chlorophenyl)acetic Acid

- Molecular Formula : C₁₄H₁₀Cl₂O₂

- Key Differences: The free carboxylic acid group increases polarity, making it less membrane-permeable than its ester counterparts .

Environmental and Toxicological Considerations

Actividad Biológica

(4-Chlorophenyl)acetic acid tert-butyl ester is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The molecular structure of (4-Chlorophenyl)acetic acid tert-butyl ester can be represented as follows:

- IUPAC Name : (4-Chlorophenyl)acetic acid tert-butyl ester

- Molecular Formula : C12H15ClO2

- Molecular Weight : 230.70 g/mol

Synthesis

The synthesis typically involves the reaction of 4-chlorophenylacetic acid with tert-butanol in the presence of a catalyst. Common methods include:

- Esterification Reaction : Utilizing acid catalysts such as sulfuric acid to promote the reaction.

- Use of Coupling Agents : Employing agents like DCC (dicyclohexylcarbodiimide) to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that (4-Chlorophenyl)acetic acid tert-butyl ester exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various in vitro studies. For instance:

- Inhibition of TNF-α Production : The compound was shown to reduce TNF-α levels significantly, indicating its potential utility in treating inflammatory diseases.

Case Studies

-

Study on Inflammatory Response :

- Researchers evaluated the effect of (4-Chlorophenyl)acetic acid tert-butyl ester on lipopolysaccharide-induced inflammation in macrophages. The results indicated a reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

-

Antiviral Activity :

- A study investigated the antiviral properties against several viruses, including HIV and influenza. The compound exhibited moderate antiviral activity, with EC50 values suggesting potential for further development in antiviral therapies.

The mechanism by which (4-Chlorophenyl)acetic acid tert-butyl ester exerts its biological effects is believed to involve:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes involved in inflammatory pathways or microbial resistance.

- Modulation of Gene Expression : It may influence the expression of genes related to inflammation and immune response.

Q & A

Q. What synthetic strategies are effective for preparing (4-Chlorophenyl)acetic acid tert-butyl ester, and how can reaction yields be maximized?

The ester is typically synthesized via acid-catalyzed esterification of (4-chlorophenyl)acetic acid with tert-butyl alcohol. Using a Dean-Stark apparatus to remove water azeotropically improves yields by shifting the equilibrium. Catalysts like sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) are effective. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 8:2 v/v) achieves >99% purity, as demonstrated in bromodomain inhibitor syntheses .

Q. Which analytical methods are critical for characterizing this compound, and what spectral benchmarks should researchers expect?

Key methods include:

- NMR : H NMR should show a singlet for the tert-butyl group at δ 1.40–1.45 ppm and aromatic protons (4-chlorophenyl) at δ 7.20–7.40 ppm.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) near m/z 255–257 (depending on isotopic chlorine patterns).

- HPLC : Retention times using C18 columns (acetonitrile/water 70:30) align with certified standards .

Q. What safety protocols are essential for handling (4-Chlorophenyl)acetic acid tert-butyl ester in laboratory settings?

While not classified as hazardous, standard precautions include:

- Use of fume hoods to avoid inhalation (ventilation rate ≥0.5 m/s).

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Storage in amber glass containers at 2–8°C to prevent hydrolysis, as recommended for tert-butyl esters .

Advanced Research Questions

Q. How does the tert-butyl ester group modulate biological activity in epigenetic or medicinal chemistry studies?

The tert-butyl group enhances lipophilicity, improving cell permeability in BET bromodomain inhibitors like JQ1 analogs. However, it reduces aqueous solubility, requiring formulation with DMSO (≤10% v/v). Comparative studies with methyl or ethyl esters show tert-butyl derivatives exhibit slower esterase-mediated hydrolysis, prolonging target engagement in vitro .

Q. What experimental approaches resolve discrepancies in stability data under varying pH conditions?

Stability assays should include:

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. Tert-butyl esters are stable at neutral pH but hydrolyze rapidly under acidic (pH <3) or basic (pH >10) conditions.

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>150°C typical for tert-butyl esters) .

Q. How can researchers optimize synthetic routes to address low yields in large-scale preparations?

Scale-up challenges include:

- Solvent Selection : Replace toluene (Dean-Stark) with MTBE for easier post-reaction separation.

- Catalyst Recycling : Immobilized acidic resins (e.g., Amberlyst-15) reduce waste.

- Process Monitoring : In-line FTIR to track esterification progress and minimize byproducts .

Data Contradiction Analysis

Q. How should conflicting NMR data for the tert-butyl group (δ 1.40 vs. 1.50 ppm) be interpreted?

Chemical shift variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace impurities. Validate with high-field NMR (≥400 MHz) and compare to published spectra of structurally similar tert-butyl esters (e.g., tert-butyl acetate, δ 1.40 ppm in CDCl₃) .

Q. Why do HPLC retention times vary across studies, and how can this be standardized?

Differences in column type (C8 vs. C18), mobile phase composition, or flow rate (1.0 vs. 1.5 mL/min) affect retention. Standardize using:

- Reference Standards : Certified materials (e.g., derivatized performance check standards).

- Isocratic Elution : Acetonitrile/water (70:30) for reproducibility .

Methodological Recommendations

- Synthesis : Prioritize tert-butyl alcohol over tert-butyl chloride to avoid halogenated byproducts.

- Purification : Use preparative HPLC for chiral separations if stereoisomers are present (e.g., in JQ1 analogs) .

- Stability Testing : Include accelerated stability studies (40°C/75% RH) to predict shelf life under storage conditions .

For further validation, cross-reference with regulatory guidelines (e.g., USP protocols for related esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.